molecular formula C5H10O4 B154869 2,3-Dihydroxy-3-methylbutanoic acid CAS No. 1756-18-9

2,3-Dihydroxy-3-methylbutanoic acid

Cat. No. B154869
CAS RN: 1756-18-9
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-methylbutanoic acid is a chemical compound that has been studied in various contexts, particularly in relation to its synthesis and potential applications. While the provided papers do not directly discuss 2,3-Dihydroxy-3-methylbutanoic acid, they do provide insights into related compounds and synthetic pathways that could be relevant for understanding the synthesis and properties of 2,3-Dihydroxy-3-methylbutanoic acid.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 2,3-Dihydroxy-3-methylbutanoic acid. For instance, the application of ion-exclusion and ion-exchange techniques has been used to obtain 2,3-dihydroxy-2-methylbutanoic acid from acetoin via cyanohydrin synthesis, which suggests a stereospecific reaction yielding a high percentage of one diastereomeric mixture . Additionally, enantioselective synthesis methods have been described for compounds such as 4-amino-2,3-dihydroxy-3-methylbutyric acid, which involve the use of azide to selectively open a secondary epoxy alcohol . These methods could potentially be adapted for the synthesis of 2,3-Dihydroxy-3-methylbutanoic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-Dihydroxy-3-methylbutanoic acid has been determined using various techniques. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid provides insights into the stereochemistry of similar amino acids . Additionally, the ab initio structure determination of 2,2-dihydroxymethylbutanoic acid from synchrotron radiation powder diffraction data illustrates the use of advanced methods to elucidate the structure of complex organic molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2,3-Dihydroxy-3-methylbutanoic acid has been explored in various studies. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives have been performed, leading to the formation of highly-functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines . These reactions highlight the role of functional groups and their influence on the chemical behavior of the molecule, which is relevant for understanding the reactivity of 2,3-Dihydroxy-3-methylbutanoic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,3-Dihydroxy-3-methylbutanoic acid are not directly discussed in the provided papers, the studies of related compounds can offer some insights. The preparation of optically pure 3-hydroxybutanoic acid and its homologues, as well as the synthesis of enantiopure intermediates for pharmaceutical applications, underscore the importance of stereochemistry and purity in determining the physical and chemical properties of these substances .

Scientific Research Applications

1. Aroma Compounds in Alcoholic Beverages

2,3-Dihydroxy-3-methylbutanoic acid has been identified in research related to wine and other alcoholic beverages. A study by Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for quantitatively determining this acid and related compounds, which are precursors of significant aroma components in wines and other alcoholic drinks (Gracia-Moreno, Lopez, & Ferreira, 2015).

2. Chemical Synthesis and Analysis

Powell, Kulprathipanja, Johnson, and Burkholder (1972) explored the application of ion-exclusion and ion-exchange techniques for the synthesis of 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid from acetoin via the cyanohydrin synthesis. This study provided insights into the stereospecific synthesis of these compounds (Powell et al., 1972).

Safety And Hazards

2,3-Dihydroxy-3-methylbutanoic acid is classified as a danger according to safety information . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292206
Record name 2,3-Dihydroxy-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-3-methylbutanoic acid

CAS RN

1756-18-9
Record name 2,3-Dihydroxy-3-methylbutanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Dihydroxyisovaleric acid
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Record name 1756-18-9
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Record name 2,3-Dihydroxy-3-methylbutanoic acid
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Record name 2,3-dihydroxy-3-methylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
DJ Aberhart - The Journal of Organic Chemistry, 1980 - ACS Publications
4-Methyl-3-penten-2-ol. Thealcohol was prepared by the procedure of Cain, 7 using a half-molar scale. The alcohol, bp 71 C (44 mm), was obtained in 70% yield: ER (neat) 3430 (br), …
Number of citations: 12 pubs.acs.org
FB Armstrong, EL Lipscomb, DHG Crout… - Journal of the Chemical …, 1985 - pubs.rsc.org
(2RS,3RS)- and (2RS,3SR)-2,3-Dihydroxybutanoic acids, (2R,3R)-2,3-dihydroxy-3-methypentanoic acid, (2RS)-2-ethyl-2,3-dihydroxypentanoic acid, (2RS,3RS)- and (2RS,3SR)-2,3-…
Number of citations: 9 pubs.rsc.org
FB Armstrong, US Muller, JB Reary… - … et Biophysica Acta, 1977 - europepmc.org
1. In addition to the known 2R, 3R-and 2R, 3S-2, 3-dihydroxy-3-methylpentanoic acids (DHI), the 1S, 3S-and sS, DR-isomers were prepared. 2S-2, 3-Dihydroxy-3-methylbutanoic acid (…
Number of citations: 25 europepmc.org
M ONDA, Y KONDA, S OMURA… - Chemical and …, 1971 - jstage.jst.go.jp
There have been obtained several compounds from the alkaline hydrolysate of carzinophilin. Three of them are 3-methoxy-5-methylnaphthalene-1-carboxylic acid (XIII), its amide (XIV), …
Number of citations: 18 www.jstage.jst.go.jp
JW Lown, C Hanstock - Journal of the American Chemical Society, 1982 - ACS Publications
Streptomyces sahachiroi, 1 2 3'4 of which only a fragment of the structure has been reported. 5'7 We now describe its complete structure (I) and relative stereochemistry and the …
Number of citations: 1 pubs.acs.org
O Kretsi, N Aligiannis, AL Skaltsounis… - Helvetica chimica …, 2003 - Wiley Online Library
Three new pyrrolizidine alkaloids, leptanthine (2), its corresponding N‐oxide 1, and N‐oxide of 3′‐O‐acetylechihumiline (3), were isolated from the aerial parts of Onosma leptantha, …
Number of citations: 26 onlinelibrary.wiley.com
SK Chunduru, GT Mrachko, KC Calvo - Biochemistry, 1989 - ACS Publications
Department of Chemistry, University of Akron, Akron, Ohio 44325 Received June 6, 1988; Revised Manuscript Received August 11, 1988 abstract: Ketol acid reductoisomerase is an …
Number of citations: 105 pubs.acs.org
EN Marvell, JW Nelson - The Journal of Organic Chemistry, 1980 - ACS Publications
4-Methyl-3-penten-2-ol. Thealcohol was prepared by the procedure of Cain, 7 using a half-molar scale. The alcohol, bp 71 C (44 mm), was obtained in 70% yield: ER (neat) 3430 (br), …
Number of citations: 2 pubs.acs.org
JG Kim, JE Kim, HK Kim, YS Choi, JY Cho… - Journal of Asia-Pacific …, 2021 - Elsevier
Honey varies depending on plant origin and environmental conditions. Chemical constituents can be used to determine the origins, characteristics, and storage period of a specific …
Number of citations: 3 www.sciencedirect.com
M Al Shaikh - 2021 - search.proquest.com
In vitro fertilization (IVF) is a standard protocol used to treat infertility. However, the probability of successful embryo implantation during IVF is very low. Most of the IVF clinics depend on …
Number of citations: 2 search.proquest.com

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